molecular formula C18H18ClN3O3S B2485498 (E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide CAS No. 2035036-12-3

(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide

Cat. No.: B2485498
CAS No.: 2035036-12-3
M. Wt: 391.87
InChI Key: SXVNMNKNEHEWBS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
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Biological Activity

(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Acryloyl group : Contributes to its reactivity.
  • Chlorophenyl moiety : May influence its interaction with biological targets.
  • Thiadiazole ring : Known for various pharmacological activities.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-cancer properties and interactions with specific cellular targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of intrinsic pathways. It has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Target Engagement Studies

A study demonstrated that this compound effectively engages with specific protein targets within cancer cells. For instance:

  • Pirin Protein Interaction : The compound was evaluated for its ability to bind and modulate the activity of the pirin protein. Treatment with the compound resulted in a dose-dependent decrease in pirin levels in treated cell lines .

Research Findings and Data Tables

StudyCell LineConcentration (µM)Effect Observed
SK-OV-30.5 - 3.0Dose-dependent depletion of pirin
VariousNot specifiedInduction of apoptosis

Case Studies

  • Study on SK-OV-3 Ovarian Cancer Cells :
    • Concentrations as low as 0.5 µM were effective in reducing pirin expression significantly within 48 hours.
    • The results suggest a potential therapeutic application in ovarian cancer treatment.
  • Proteasome Dependency :
    • The degradation of pirin was confirmed to be proteasome-dependent, indicating that the compound may influence proteasomal pathways critical for cell survival and proliferation .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-12-10-16-17(22(3)26(24,25)21(16)2)11-15(12)20-18(23)9-8-13-6-4-5-7-14(13)19/h4-11H,1-3H3,(H,20,23)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVNMNKNEHEWBS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C=CC3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=CC=C3Cl)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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